molecular formula C7H6BrNO3 B6619439 methyl 4-bromo-5-formyl-1H-pyrrole-2-carboxylate CAS No. 1639158-83-0

methyl 4-bromo-5-formyl-1H-pyrrole-2-carboxylate

Cat. No.: B6619439
CAS No.: 1639158-83-0
M. Wt: 232.03 g/mol
InChI Key: YSYSFEKEXHJIIY-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-formyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with a bromine atom, a formyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-5-formyl-1H-pyrrole-2-carboxylate typically involves the bromination of a pyrrole derivative followed by formylation and esterification. One common method includes:

    Bromination: The starting material, such as 1H-pyrrole-2-carboxylate, is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Formylation: The brominated intermediate is then subjected to formylation using a formylating agent such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide).

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-formyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: 4-bromo-5-carboxy-1H-pyrrole-2-carboxylate.

    Reduction: 4-bromo-5-hydroxymethyl-1H-pyrrole-2-carboxylate.

    Substitution: 4-amino-5-formyl-1H-pyrrole-2-carboxylate (if amines are used).

Scientific Research Applications

Methyl 4-bromo-5-formyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Medicinal Chemistry: It is used in the development of potential pharmaceutical agents due to its structural similarity to biologically active molecules.

    Material Science: It can be used in the synthesis of novel materials with unique electronic properties.

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-formyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl and bromine groups can participate in various interactions, including hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-1H-pyrrole-2-carboxylate: Lacks the formyl group, making it less reactive in certain synthetic applications.

    Methyl 5-formyl-1H-pyrrole-2-carboxylate: Lacks the bromine atom, affecting its reactivity in substitution reactions.

    Methyl 4-chloro-5-formyl-1H-pyrrole-2-carboxylate: Similar structure but with chlorine instead of bromine, leading to different reactivity and properties.

Uniqueness

Methyl 4-bromo-5-formyl-1H-pyrrole-2-carboxylate is unique due to the presence of both bromine and formyl groups, which provide a versatile platform for further chemical modifications. This dual functionality allows for a wide range of synthetic transformations, making it a valuable compound in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

methyl 4-bromo-5-formyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-7(11)5-2-4(8)6(3-10)9-5/h2-3,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYSFEKEXHJIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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